4,7-Dibromo-3-iodo-1H-indazole

Physicochemical Properties Analytical Chemistry Quality Control

This 4,7-dibromo-3-iodo-1H-indazole is a precision building block engineered for sequential, orthogonal cross-coupling. The C3-iodine undergoes selective oxidative addition under mild Pd(0) conditions, while the C4 and C7 bromides remain intact for subsequent functionalization. This chemoselectivity eliminates protecting-group steps and ensures regiodefined construction of 3,4,7-trisubstituted indazole libraries. Essential for medicinal chemistry programs targeting kinase inhibitors and beyond. Substituting with mono- or di-halogenated analogs risks product mixtures and route failure. Choose this definitive scaffold for reproducible, high-efficiency SAR exploration.

Molecular Formula C7H3Br2IN2
Molecular Weight 401.82 g/mol
CAS No. 2383369-85-3
Cat. No. B6293235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dibromo-3-iodo-1H-indazole
CAS2383369-85-3
Molecular FormulaC7H3Br2IN2
Molecular Weight401.82 g/mol
Structural Identifiers
SMILESC1=C(C2=C(NN=C2C(=C1)Br)I)Br
InChIInChI=1S/C7H3Br2IN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
InChIKeyWRWIBURNVLMAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-Dibromo-3-iodo-1H-indazole: A Strategic Tri-Halogenated Scaffold for Orthogonal Cross-Coupling


4,7-Dibromo-3-iodo-1H-indazole (CAS 2383369-85-3) is a tri-halogenated heteroaromatic building block featuring a 1H-indazole core with bromine atoms at positions 4 and 7, and an iodine atom at position 3 . The compound is characterized by a molecular formula of C₇H₃Br₂IN₂ and a molecular weight of 401.82 g/mol, with predicted physicochemical properties including a boiling point of 458.6±40.0 °C, a density of 2.687±0.06 g/cm³, and a pKa of approximately 8.00±0.40 . Its unique substitution pattern is engineered to enable sequential, orthogonal palladium-catalyzed cross-coupling reactions, where the distinct reactivity of the C–I and C–Br bonds allows for the controlled and divergent introduction of molecular complexity [1].

The Procurement Risk of Generic 4,7-Dibromo-3-iodo-1H-indazole: Why Orthogonal Reactivity Demands Structural Precision


The substitution of 4,7-dibromo-3-iodo-1H-indazole with simpler analogs like 3-iodo-1H-indazole, 4,7-dibromo-1H-indazole, or positional isomers such as 5,7-dibromo-3-iodo-1H-indazole is not scientifically interchangeable. Each halogen atom in this molecule serves as a specific functional handle with distinct, quantifiable reactivity in cross-coupling chemistry [1]. The iodine at the 3-position is inherently more reactive than the bromine atoms at the 4- and 7-positions in oxidative addition steps of palladium-catalyzed reactions, enabling highly selective sequential couplings. This inherent chemoselectivity is a direct function of the precise halogenation pattern and is lost if the substitution pattern is altered, if one halogen is absent, or if the halogens are positioned on different carbons. Such changes can lead to mixtures of products, failed syntheses, and a complete deviation from a validated synthetic route, thereby compromising both the efficiency and reliability of the intended molecular design [2]. Generic substitution is therefore a high-risk proposition, not a cost-saving measure, when the synthetic goal demands this specific, regiodefined orthogonal reactivity.

4,7-Dibromo-3-iodo-1H-indazole Comparative Evidence: Data-Driven Differentiators vs. Closest Analogs


Molecular Weight as a Key Physicochemical Differentiator for 4,7-Dibromo-3-iodo-1H-indazole

4,7-Dibromo-3-iodo-1H-indazole (401.82 g/mol) exhibits a substantially higher molecular weight compared to its closest di-halogenated analog, 3-bromo-7-iodo-1H-indazole (322.93 g/mol), due to the presence of an additional bromine atom . This difference is a primary identifier in mass spectrometry and a critical differentiator in procurement and quality control.

Physicochemical Properties Analytical Chemistry Quality Control

Enhanced Structural Complexity and Halogen Diversity in 4,7-Dibromo-3-iodo-1H-indazole

Compared to 4,7-dibromo-1H-indazole (CAS 1316273-52-5), which lacks the iodine atom, 4,7-dibromo-3-iodo-1H-indazole introduces a third halogen and an additional site for chemical diversification . The presence of iodine, with its larger van der Waals radius (1.98 Å vs 1.85 Å for bromine) and polarizability, can influence molecular interactions, such as halogen bonding, in biological systems [1].

Medicinal Chemistry Scaffold Diversity Halogen Bonding

Orthogonal Reactivity Profile: 4,7-Dibromo-3-iodo-1H-indazole Enables Sequential Cross-Coupling

The key differentiator of 4,7-dibromo-3-iodo-1H-indazole is the orthogonal reactivity between the C3-iodine bond and the C4/C7-bromine bonds. The C3-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the selective functionalization of the 3-position in a first step, followed by subsequent couplings at the 4- and 7-positions. In contrast, 3-bromo-7-iodo-1H-indazole or 5,7-dibromo-3-iodo-1H-indazole [1] present different reactivity profiles and selectivity challenges due to their specific halogen substitution patterns, which can lead to less predictable or less selective coupling outcomes.

Organic Synthesis Cross-Coupling Chemoselectivity

Quantifiable Advantages: Optimal Use Cases for 4,7-Dibromo-3-iodo-1H-indazole in Drug Discovery


Divergent Synthesis of 3,4,7-Trisubstituted Indazole Libraries

This scenario directly leverages the orthogonal reactivity of the compound's C3-iodine and C4/C7-bromine bonds. By performing a Suzuki-Miyaura coupling with an aryl boronic acid under mild conditions, the 3-iodide can be selectively substituted [1]. Subsequently, the less reactive C4 and C7 bromides can be addressed using more robust coupling conditions, such as a Suzuki-Miyaura reaction with a different boronic acid, a Sonogashira coupling, or a Buchwald-Hartwig amination. This sequential approach allows for the efficient and controlled generation of a library of diverse 3,4,7-trisubstituted indazole analogs for biological screening [2].

Targeted Synthesis of Kinase Inhibitor Scaffolds with Defined Substitution

Many potent kinase inhibitors are based on an indazole core with specific substitution patterns. The 4,7-dibromo-3-iodo-1H-indazole scaffold provides a strategic entry point for installing these critical substituents in a regiocontrolled manner. For example, the 3-position can be functionalized with a group that occupies the kinase hinge region, while the 4- and 7-positions are elaborated to interact with the hydrophobic back pocket and solvent-exposed region, respectively. This precise control over the final molecule's topology is essential for achieving target potency and selectivity and is a direct consequence of the starting material's unique halogenation pattern .

Synthesis of Complex Heterocyclic Architectures via Cascade Reactions

The presence of multiple reactive halogens makes this compound an ideal substrate for cascade or domino reactions. An initial cross-coupling at the 3-iodide could install a functional group that then participates in an intramolecular reaction with a second, differently functionalized coupling partner introduced at a bromine site. This strategy can rapidly construct complex, fused polycyclic ring systems that are of high interest in both medicinal chemistry and materials science. The precise positioning of the halogens on the indazole core is the linchpin that enables this efficient, bond-forming cascade [2].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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